(2R,3S)-C75

Enantioselective Pharmacology Anorectic Agents CPT1 Inhibition

Choose (2R,3S)-C75, the (+)-enantiomer of C75, for clean CPT1-driven anorectic studies. Unlike racemic or (2S,3R)-C75, this compound inhibits CPT1 without confounding FAS cytotoxicity. At 15 mg/kg i.p., it achieves >90% food intake reduction in rodents. High purity (>98%) ensures reproducible, enantiomer-specific results for metabolic and obesity research.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 191282-48-1
Cat. No. B1662914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-C75
CAS191282-48-1
Synonyms4-methylene-2-octyl-5-oxofuran-3-carboxylic acid
C75 cpd
trans-4-carboxy-5-octyl-3-methylenebutyrolactone
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
InChIKeyVCWLZDVWHQVAJU-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

(2R,3S)-C75 (CAS 191282-48-1): A Stereochemically Defined Fatty Acid Synthase Inhibitor for Metabolic and Cancer Research


(2R,3S)-C75 (also known as (+)-trans-C75) is the (+)-enantiomer of the synthetic fatty acid synthase (FAS) inhibitor C75 [1]. It is a 4-methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid with the 2R,3S configuration [2]. This compound acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1) and produces anorectic effects, distinguishing it from its enantiomer (2S,3R)-C75 which primarily inhibits FAS and exhibits cytotoxicity [1]. C75 was developed as a more stable synthetic mimic of the natural product cerulenin and has been widely used to investigate the roles of FAS and CPT1 in obesity, cancer, and metabolic disorders [3].

Why (2R,3S)-C75 Cannot Be Replaced by Racemic C75 or the (2S,3R) Enantiomer


Generic substitution with racemic C75 or the (2S,3R) enantiomer is scientifically unsound because the two C75 enantiomers exhibit distinct, even opposing, pharmacological profiles [1]. While racemic C75 has been used in many studies, the biological activity is not simply additive; rather, the (+)-enantiomer ((2R,3S)-C75) acts as a potent anorectic agent via CPT1 inhibition, whereas the (-)-enantiomer ((2S,3R)-C75) inhibits FAS and is cytotoxic without affecting food intake [1]. Consequently, using the racemate in applications requiring pure anorectic activity introduces confounding cytotoxic and FAS-inhibitory effects, while using the wrong enantiomer may yield no anorectic response. For procurement decisions, selecting the stereochemically defined (2R,3S)-C75 ensures experimental outcomes are driven by the intended mechanism (CPT1 inhibition and anorexia) rather than by off-target activities of the enantiomeric impurity [1].

Quantitative Comparative Evidence: Why (2R,3S)-C75 Outperforms Alternatives


Enantiomer-Specific Pharmacology: (+)-C75 Induces Anorexia via CPT1 Inhibition, While (-)-C75 Is Cytotoxic and Inhibits FAS

In a direct head-to-head comparison of the two C75 enantiomers, (+)-C75 ((2R,3S)-C75) was found to inhibit carnitine palmitoyltransferase 1 (CPT1) and produce anorexia upon administration, whereas (-)-C75 ((2S,3R)-C75) inhibited fatty acid synthase (FAS) activity in vitro and exerted cytotoxic effects on tumor cell lines without affecting food consumption [1]. This stereoselective divergence means that for studies focused on appetite suppression and metabolic regulation, (2R,3S)-C75 is the required enantiomer; using the racemate or the (-)-enantiomer introduces unwanted FAS inhibition and cytotoxicity that can confound results [1].

Enantioselective Pharmacology Anorectic Agents CPT1 Inhibition

In Vivo Anorectic Efficacy: (+)-C75 Mediates >90% Food Intake Reduction at 15 mg/kg

In vivo studies with racemic C75 (which contains equimolar (2R,3S)-C75) demonstrate profound anorectic effects. Intraperitoneal injection of 15 mg/kg C75 reduced food intake by more than 90% over the first 24 hours in mice [1]. Importantly, the anorectic activity of racemic C75 is attributed entirely to the (+)-enantiomer, as (-)-C75 does not affect food consumption [2]. Therefore, the potency observed with the racemate is driven solely by (2R,3S)-C75, making it the active principle for appetite suppression studies.

Anorectic Efficacy In Vivo Pharmacology Metabolic Research

Chemical Stability Advantage: C75 Overcomes the Instability of the Natural Product Cerulenin

Cerulenin, a natural product FAS inhibitor, suffers from chemical instability that limits its experimental utility [1]. C75 was specifically developed as a more stable synthetic mimic . While cerulenin is described as chemically unstable [1], C75 maintains its integrity under standard laboratory storage conditions and can be stored as a solid at +4°C for long-term use . This enhanced stability makes (2R,3S)-C75 a more reliable reagent for both in vitro and in vivo studies, reducing batch-to-batch variability and experimental failure due to compound degradation.

Chemical Stability Synthetic Mimic Cerulenin Alternative

Enantiomeric Purity: (2R,3S)-C75 Available with >96% Enantiomeric Excess via Enzymatic Resolution

The (2R,3S)-(+)-C75 enantiomer can be obtained with high stereochemical purity using enzymatic resolution. Acylase I from Aspergillus achieves enantioselective hydrolysis of methyl ester of (±)-C75 to afford (2R,3S)-(+)-C75 with 96% enantiomeric excess (e.e.) [1]. Commercial suppliers offer (2R,3S)-C75 with purity >98% as determined by HPLC . This high level of stereochemical integrity ensures that experiments using (2R,3S)-C75 are not confounded by the presence of the (2S,3R) enantiomer, which has opposing biological activities [2].

Enantiomeric Purity Chiral Resolution Procurement Quality

Optimal Application Scenarios for (2R,3S)-C75 Based on Differentiated Evidence


Investigating Central Regulation of Appetite and Body Weight

Due to its selective inhibition of CPT1 and potent anorectic effect without concomitant FAS inhibition [1], (2R,3S)-C75 is the ideal tool for dissecting the central mechanisms of appetite control and energy homeostasis. Researchers can use this compound to induce hypophagia in rodent models (achieving >90% food intake reduction at 15 mg/kg i.p. [2]) while avoiding confounding cytotoxicity associated with the (-)-enantiomer or racemate [1].

Differentiating CPT1-Mediated Effects from FAS-Dependent Pathways

In studies where the objective is to isolate CPT1-dependent metabolic effects from those mediated by FAS inhibition, (2R,3S)-C75 provides a clean pharmacological probe. Its enantiomer, (2S,3R)-C75, serves as a complementary tool for FAS inhibition studies [1]. The availability of high-purity (>98%) (2R,3S)-C75 ensures that experimental outcomes are not confounded by enantiomeric cross-contamination.

Replacing Cerulenin in FAS/CPT1 Pathway Studies Requiring Stable Reagents

Cerulenin's chemical instability limits its use in long-term experiments and in vivo studies [3]. (2R,3S)-C75, as a stable synthetic mimic , offers a reliable alternative for researchers investigating fatty acid metabolism, CPT1 function, and related pathways. Its solid-state stability at +4°C reduces experimental variability and ensures consistent compound activity across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-C75

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.